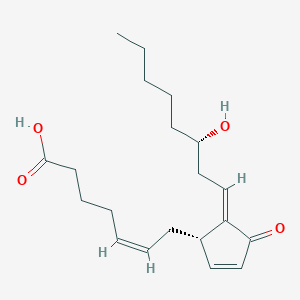
delta-12-Prostaglandin J2
Vue d'ensemble
Description
Le Delta12-Prostaglandine J2 est un dérivé naturel de la Prostaglandine D2. Il appartient à la famille des prostaglandines cyclopenténones, connues pour leurs diverses activités biologiques. Le Delta12-Prostaglandine J2 a été largement étudié pour son rôle dans divers processus physiologiques, notamment l'inflammation, l'apoptose et la différenciation cellulaire .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Delta12-Prostaglandine J2 est synthétisé à partir de la Prostaglandine D2 par une série de réactions de déshydratation. La synthèse implique la conversion de la Prostaglandine D2 en Prostaglandine J2, qui subit ensuite une déshydratation supplémentaire pour former le Delta12-Prostaglandine J2 . Les conditions réactionnelles impliquent généralement l'utilisation de catalyseurs acides ou basiques doux pour faciliter le processus de déshydratation.
Méthodes de production industrielle
La production industrielle du Delta12-Prostaglandine J2 suit des voies de synthèse similaires à celles décrites ci-dessus. Le procédé est optimisé pour la production à grande échelle en contrôlant les paramètres réactionnels tels que la température, le pH et le temps de réaction afin d'assurer un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le Delta12-Prostaglandine J2 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés oxydés.
Réduction : Les réactions de réduction peuvent le convertir en formes moins oxydées.
Substitution : Il peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits du Delta12-Prostaglandine J2, chacun ayant des activités biologiques distinctes .
Applications de la recherche scientifique
Le Delta12-Prostaglandine J2 a de nombreuses applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des prostaglandines cyclopenténones.
Biologie : Il joue un rôle dans les voies de signalisation cellulaire et est utilisé pour étudier les réponses cellulaires au stress et à l'inflammation.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et des troubles métaboliques.
Mécanisme d'action
Le Delta12-Prostaglandine J2 exerce ses effets par le biais de multiples mécanismes :
Interaction avec les protéines cellulaires : Il forme des liaisons covalentes avec des sites nucléophiles sur les protéines cibles par une réaction d'addition de Michael.
Activation du récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ) : Il agit comme un ligand pour le PPARγ, influençant l'expression des gènes et la différenciation cellulaire.
Induction de l'apoptose : Il peut induire l'apoptose dans certains types de cellules par activation des caspases.
Applications De Recherche Scientifique
Delta12-Prostaglandin J2 has numerous scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of cyclopentenone prostaglandins.
Biology: It plays a role in cell signaling pathways and is used to study cellular responses to stress and inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Mécanisme D'action
Delta12-Prostaglandin J2 exerts its effects through multiple mechanisms:
Interaction with Cellular Proteins: It forms covalent bonds with nucleophilic sites on target proteins through a Michael addition reaction.
Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): It acts as a ligand for PPARγ, influencing gene expression and cellular differentiation.
Induction of Apoptosis: It can induce apoptosis in certain cell types through caspase activation.
Comparaison Avec Des Composés Similaires
Composés similaires
Prostaglandine D2 : Le précurseur du Delta12-Prostaglandine J2, impliqué dans divers processus physiologiques.
Prostaglandine J2 : Un intermédiaire dans la synthèse du Delta12-Prostaglandine J2, avec des activités biologiques similaires.
15-Désoxy-Delta12,14-Prostaglandine J2 : Une autre prostaglandine cyclopenténone ayant des propriétés anti-inflammatoires et anticancéreuses.
Unicité
Le Delta12-Prostaglandine J2 est unique en raison de sa structure spécifique et des activités biologiques distinctes qu'il présente. Sa capacité à interagir avec plusieurs cibles moléculaires et voies en fait un composé précieux pour la recherche et les applications thérapeutiques .
Propriétés
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXFWOHFPFBNEJ-GJGHEGAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319130 | |
| Record name | Δ12-PGJ2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Delta-12-Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87893-54-7, 102839-03-2 | |
| Record name | Δ12-PGJ2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Δ12-PGJ2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Delta-12-Prostaglandin J2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


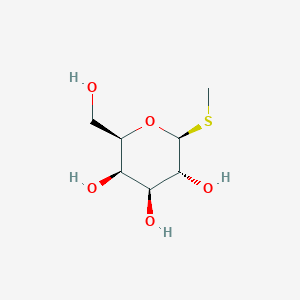
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)
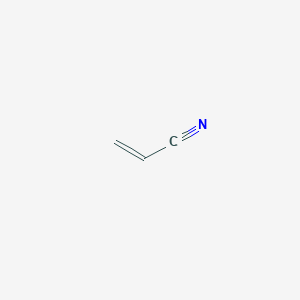
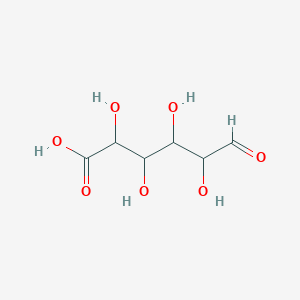
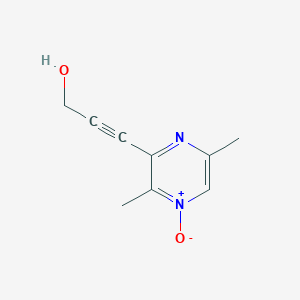
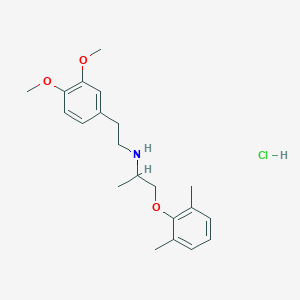
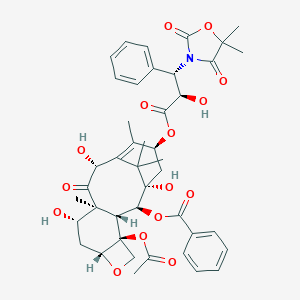


![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)


![4-[(4-Aminophenyl)sulfonyl]resorcinol](/img/structure/B21515.png)

